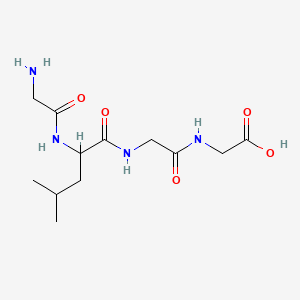

Glycyl-leucyl-glycyl-glycine

Übersicht

Beschreibung

Glycyl-leucyl-glycyl-glycine is a tetrapeptide composed of glycine and leucine residues It is a small peptide that plays a significant role in various biochemical processes The peptide sequence is Gly-Leu-Gly-Gly, where glycine is the simplest amino acid, and leucine is a branched-chain amino acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycyl-leucyl-glycyl-glycine can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Glycyl-leucyl-glycyl-glycine can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of individual amino acids.

Oxidation: The peptide can be oxidized, particularly at the leucine residue, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.

Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.

Common Reagents and Conditions:

Hydrolysis: Enzymes like trypsin or pepsin, or acidic conditions using hydrochloric acid.

Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed:

Hydrolysis: Glycine and leucine amino acids.

Oxidation: Carbonyl derivatives of leucine.

Reduction: Reduced forms of any disulfide bonds.

Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of GLGG and related peptides. Research indicates that glycine-based peptides, including GLGG, exhibit significant antimicrobial activity against various pathogens.

- Study Findings : A study investigated the antimicrobial effects of glycine and glycyl-glycine, revealing that concentrations of glycyl-glycine could inhibit the growth of pathogenic bacteria such as Staphylococcus epidermidis and Proteus mirabilis at concentrations as low as 400 mg/mL. The Minimum Inhibitory Concentration (MIC) for glycyl-glycine was determined to be effective against these strains, showcasing its potential as an antimicrobial agent .

- Mechanism of Action : The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell membranes and interference with biofilm formation, which is critical in chronic infections .

Anticancer Applications

GLGG has also been studied for its anticancer properties. The cytotoxic effects of glycine derivatives have shown promise in inhibiting cancer cell proliferation.

- Cell Line Studies : In vitro studies using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) demonstrated that both glycine and glycyl-glycine significantly reduced cell viability at concentrations ranging from 0.3 mM to 1 mM. The results indicated a dose-dependent response, suggesting that GLGG could serve as a potential therapeutic agent in cancer treatment .

- Cytotoxicity Assessment : The cytotoxicity was assessed using the MTT assay, a standard method for evaluating cell viability after treatment with various compounds. The findings suggest that GLGG may induce apoptosis in cancer cells, further supporting its application in oncology .

Biocompatibility and Drug Development

The biocompatibility of GLGG is another area of interest, particularly in drug formulation and delivery systems.

- Peptide-Based Drug Delivery : Peptides like GLGG can enhance the solubility and stability of drugs, making them suitable candidates for developing new pharmaceutical formulations. Their ability to interact with biological membranes can facilitate drug absorption and efficacy .

- Research Implications : Ongoing research aims to explore the synthesis of GLGG derivatives to optimize their pharmacological properties. The ease of synthesis and modification of peptide structures allows for tailored applications in drug development .

Data Summary Table

Wirkmechanismus

The mechanism of action of glycyl-leucyl-glycyl-glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, influencing their activity and modulating biochemical pathways. The presence of glycine and leucine residues contributes to its structural flexibility and ability to form hydrogen bonds, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Glycyl-glycyl-glycine: A tripeptide with similar structural properties but lacking the leucine residue.

Leucyl-glycyl-glycine: A tripeptide with a different sequence, affecting its biochemical properties.

Glycyl-leucyl-glycine: A tripeptide with one less glycine residue.

Comparison: Glycyl-leucyl-glycyl-glycine is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of leucine introduces hydrophobic interactions, influencing the peptide’s folding and stability. Compared to similar peptides, this compound may exhibit different enzymatic activities, binding affinities, and biological effects.

Biologische Aktivität

Glycyl-leucyl-glycyl-glycine (GLGG) is a cyclic dipeptide that has garnered interest in the field of biochemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with GLGG, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

GLGG is composed of four amino acids: glycine (Gly) and leucine (Leu). Its structure can be represented as follows:

This dipeptide exhibits unique properties that influence its biological functions, including solubility and interaction with various biological systems.

Antimicrobial Activity

Research has demonstrated that GLGG exhibits significant antimicrobial properties. A study comparing the antimicrobial effects of GLGG with its constituent amino acids found that at a concentration of 400 mg/mL, GLGG inhibited the growth of several bacterial strains, including Staphylococcus epidermidis and Proteus mirabilis . The results indicated:

- Inhibition against S. epidermidis : 52.87% biofilm formation inhibition at 200 mg/mL.

- Inhibition against P. mirabilis : 47.52% biofilm formation inhibition at 200 mg/mL.

The study emphasized that while glycine showed stronger antimicrobial effects overall, GLGG still presented promising results, particularly in biofilm inhibition .

Anticancer Activity

GLGG's cytotoxic effects have been evaluated in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The MTT assay results indicated a dose-dependent decrease in cell viability upon treatment with GLGG. Notably, both glycine and GLGG significantly reduced cell viability at higher concentrations:

- HeLa Cells : Significant cytotoxicity observed with high confidence (p < 0.0001).

- A549 Cells : Similar trends in reduced viability were noted.

These findings suggest that GLGG may induce apoptosis through mechanisms involving mitochondrial dysfunction .

Study on Biofilm Inhibition

In a detailed examination of biofilm formation, researchers found that GLGG effectively inhibited biofilm development across various clinical isolates. The highest inhibition was observed at concentrations near the Minimum Inhibitory Concentration (MIC):

| Concentration (mg/mL) | Biofilm Inhibition (%) | Bacterial Strain |

|---|---|---|

| 200 | 52.87 | S. epidermidis |

| 200 | 47.52 | P. mirabilis |

| 400 | 82.05 | C. tropicalis |

This data underscores the potential application of GLGG in treating biofilm-associated infections .

Kinetic Studies on Dipeptide Degradation

Another study investigated the degradation kinetics of glycyl-L-leucine and L-leucyl-glycine under subcritical water conditions, providing insights into the stability and breakdown products of these dipeptides, including GLGG. The findings indicated that both dipeptides underwent significant transformations at elevated temperatures, which could affect their biological activity .

Eigenschaften

CAS-Nummer |

7325-21-5 |

|---|---|

Molekularformel |

C12H22N4O5 |

Molekulargewicht |

302.33 g/mol |

IUPAC-Name |

2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C12H22N4O5/c1-7(2)3-8(16-9(17)4-13)12(21)15-5-10(18)14-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,21)(H,16,17)(H,19,20)/t8-/m0/s1 |

InChI-Schlüssel |

OTEWWRBKGONZBW-QMMMGPOBSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |

Kanonische SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |

Key on ui other cas no. |

7325-21-5 |

Sequenz |

GLGG |

Synonyme |

GLGG Gly-Leu-Gly-Gly glycyl-leucyl-glycyl-glycine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.